4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide
Overview
Description
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide targets the RAC1 signaling pathway, which plays a crucial role in various cellular processes. RAC1 is a small GTPase that regulates actin cytoskeleton dynamics, cell migration, and cell adhesion. 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits RAC1 activation by binding to its guanine nucleotide exchange factor (GEF), Tiam1. This leads to the inhibition of downstream signaling pathways, resulting in various cellular effects.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell migration, proliferation, and survival. In cancer cells, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the growth and metastasis of cancer cells by inhibiting cell migration and invasion. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide protects neurons from oxidative stress and improves cognitive function.
Advantages and Limitations for Lab Experiments
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also easy to use and can be administered in various forms, including cell culture and animal models. However, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has some limitations, including its specificity for the RAC1 signaling pathway, which may limit its use in certain applications. It is also important to note that 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide may have off-target effects, which should be carefully considered when interpreting experimental results.
Future Directions
There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, including its potential therapeutic applications in various diseases. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be studied for its potential use in treating chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in treating Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide.
Scientific Research Applications
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. Inflammation is another area where 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has shown promising results, as it can inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-[(4-methylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-10-8-15(9-11-16)17(20)18-12-14-6-4-13(2)5-7-14/h4-11,19H,3,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECZAQVVWTQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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